卤米松

描述

- 它具有显著的药理作用,包括抗炎 、抗渗出 、抗表皮增生 、抗过敏 和抗瘙痒 作用。

- 已在多个欧洲国家(例如西班牙、德国、瑞士、奥地利、荷兰、比利时、葡萄牙)和其他地区(中国、香港、土耳其、以色列、南非、印度)获批上市。

- 用于治疗慢性寻常型银屑病 和非感染性急性湿疹性皮炎 (湿疹) .

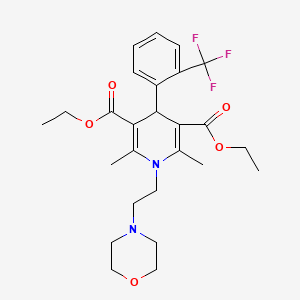

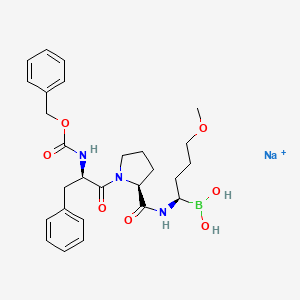

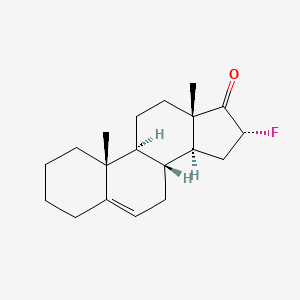

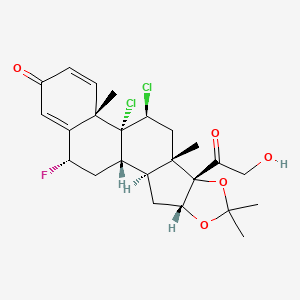

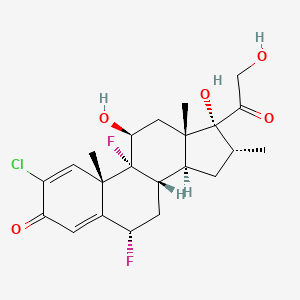

卤米松: (化学式: C22H27ClF2O5) 是一种专为 。

科学研究应用

化学: 由于卤米松主要用于局部治疗,因此其在化学领域的应用有限。

生物学和医学: 它在 中发挥着至关重要的作用,治疗银屑病和湿疹等皮肤病。

作用机制

生化分析

Biochemical Properties

Halometasone interacts with certain enzymes and proteins in the body, primarily functioning as a corticosteroid. It is known to exert its effects by reducing the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX)

Cellular Effects

Halometasone has a significant impact on various types of cells and cellular processes. It is primarily used for its anti-inflammatory effects, which are achieved by reducing the production of substances that cause inflammation in the body

Molecular Mechanism

The molecular mechanism of Halometasone involves its role as a corticosteroid. Corticosteroids work by decreasing the body’s immune response to various diseases and reducing inflammation

准备方法

合成路线: 卤米松的具体合成路线尚未得到广泛报道。它通过涉及甾体母核修饰的化学反应合成。

工业生产: 有关工业规模生产方法的详细信息目前尚未公开。

化学反应分析

反应性: 卤米松会发生各种反应,包括 、 、 和 。

常用试剂和条件: 这些反应的具体试剂和条件尚未明确报道。

主要产物: 这些反应过程中形成的主要产物尚未得到广泛记录。

相似化合物的比较

独特性: 卤米松的独特性在于其三卤代结构和特定的药理学特性。

类似化合物: 虽然这里没有列出具体类似化合物,但其他皮质类固醇可能具有一些共同的特性。

属性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXMRPUKBWXVHE-MIHLVHIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048382 | |

| Record name | Halometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50629-82-8 | |

| Record name | Halometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50629-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halometasone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halometasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Halometasone and what is its mechanism of action?

A1: Halometasone is a potent synthetic trihalogenated corticosteroid used topically for its anti-inflammatory and antipruritic properties. While its exact mechanism of action is not fully elucidated, like other corticosteroids, it is believed to exert its effects by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream events, including the inhibition of pro-inflammatory cytokine production, reduction of vascular permeability, and suppression of inflammatory cell migration to the site of inflammation.

Q2: What is the molecular formula and weight of Halometasone?

A2: The molecular formula of Halometasone is C22H25ClF2O5, and its molecular weight is 454.88 g/mol.

Q3: Is there any information on the spectroscopic data of Halometasone available in the research?

A3: The provided research papers primarily focus on the clinical applications and efficacy of Halometasone. Detailed spectroscopic data, such as NMR or IR spectra, are not discussed in these studies.

Q4: How stable is Halometasone in topical formulations?

A4: Halometasone, when formulated in a cream base, has demonstrated long-term stability. Studies involving long-term use of Halometasone ointment (up to 103 days) showed no signs of degradation or reduced efficacy. []

Q5: Are there any specific formulation strategies mentioned to enhance the stability of Halometasone?

A5: Research indicates that incorporating specific protecting agents like polyethylene glycol fatty acid esters, higher fatty alcohol sulfates, or higher fatty alcohol glucosides can further improve the stability of Halometasone formulations and prevent degradation of the active ingredient during storage. []

Q6: What skin conditions has Halometasone been studied for?

A6: Research demonstrates the efficacy of Halometasone in treating a variety of dermatological conditions, including:

- Eczema: Atopic dermatitis [, , ], chronic eczema [, , , ], hand eczema [], infant eczema [], perianal eczema [], and occupational contact dermatitis [].

- Psoriasis: Plaque psoriasis [, , ], psoriasis vulgaris [, ].

- Other conditions: Vitiligo [, , , , , , , , , , ], alopecia areata [, ], bullous pemphigoid [], port wine stain birthmarks [], neurodermatitis [, ], scabies nodule [], and pamoplantar keratodermia eczema [].

Q7: Is Halometasone more effective when combined with other treatments?

A7: Numerous studies have explored the efficacy of Halometasone in combination with other therapies:

- Combination therapy demonstrated increased efficacy in treating: chronic eczema with Asiaticoside ointment [] and Compound Glycyrrhizin [], infant eczema with Paeonol Ointment [], vitiligo with Qu-Bai tincture [], NB-UVB phototherapy [, , ], Simiao pill [], Calcipotriol [, , ], and Compound Angelica Tincture [], alopecia areata with SNMC [], anus eczema with He-Ne laser [], and neurodermatitis with UV ion spray [].

- Halometasone combined with Fusidic acid cream showed greater efficacy in treating subacute or chronic eczema compared to Halometasone alone. []

- For plaque psoriasis, a sequential therapy of Halometasone and Calcipotriol cream demonstrated superior results compared to Calcipotriol alone. []

Q8: What are the typical treatment regimens for Halometasone?

A8: While specific treatment regimens should be determined by a healthcare professional, research indicates the following:

- Frequency: Halometasone cream is often applied twice daily. [, , , , , , ]

- Duration: Treatment duration can vary depending on the condition and its severity. Studies have evaluated treatment periods ranging from 2 weeks to 3 months. [, , , , , , , , ]

Q9: What is known about the safety and tolerability of Halometasone?

A9: Research consistently highlights the good safety profile of Halometasone:

- Well-tolerated: Halometasone has been well tolerated in various patient populations, including children and infants. [, ]

- Low incidence of adverse effects: Studies report a low occurrence of side effects, with most being mild and transient, such as temporary itching or burning sensation at the application site. [, , ]

- No serious adverse events: Notably, no severe adverse events attributed to Halometasone have been reported in the provided research. []

Q10: Is there information available on the pharmacokinetics of Halometasone from the research?

A10: The provided research primarily focuses on clinical efficacy and safety. Detailed pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively discussed in these studies.

Q11: Are there any studies on the systemic absorption of Halometasone after topical application?

A11: While not extensively studied in the provided research, one study investigating the effects of Halometasone cream on serum cortisol levels suggests that high dosages (≥20 g daily for 14 days) may temporarily reduce endogenous cortisol production, indicating a potential for systemic absorption with prolonged high-dose use. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。